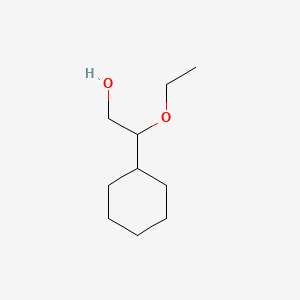![molecular formula C7H16ClNO2S B13463687 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is known for its unique structure, which includes a thiane ring with a methylamino group attached to it. This compound is used in various scientific research applications due to its interesting chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with methylamine. The process includes several steps:
Formation of the Thiane Ring: This step involves the cyclization of a suitable precursor to form the thiane ring.
Introduction of the Methylamino Group: Methylamine is introduced to the thiane ring under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反応の分析
Types of Reactions
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives .
科学的研究の応用
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
- 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
- Methylamine hydrochloride
Uniqueness
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .
特性
分子式 |
C7H16ClNO2S |
|---|---|
分子量 |
213.73 g/mol |
IUPAC名 |
1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
InChIキー |
AWWVMUQPENGYOP-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCCS(=O)(=O)C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)



![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
